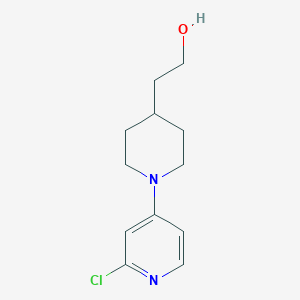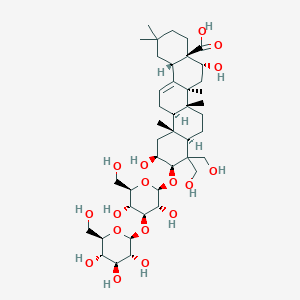
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78 g/mol . It is a derivative of homopiperazine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and one of the carbon atoms is substituted with a 2-chloroethyl group . This compound is used in various chemical syntheses and has applications in medicinal chemistry and materials science .
Métodos De Preparación
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of homopiperazine with tert-butyl chloroformate to introduce the Boc protecting group . The resulting intermediate is then reacted with 2-chloroethyl chloride to obtain the final product . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity .
Análisis De Reacciones Químicas
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common reagents used in these reactions include bases like triethylamine, acids like trifluoroacetic acid, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in the study of biological processes and the development of new biochemical assays.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine . The 2-chloroethyl group can participate in alkylation reactions with biological targets, leading to the formation of covalent bonds with nucleophilic sites on proteins and DNA . This can result in the inhibition of specific enzymes or the disruption of cellular processes .
Comparación Con Compuestos Similares
Tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
1-Boc-4-(2-chloroethyl)piperazine: This compound has a similar structure but lacks the additional carbon atom present in homopiperazine.
1-Boc-4-(2-bromoethyl)homopiperazine: This compound has a bromine atom instead of a chlorine atom, which can result in different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propiedades
Fórmula molecular |
C12H23ClN2O2 |
|---|---|
Peso molecular |
262.77 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15/h4-10H2,1-3H3 |
Clave InChI |
PUWCOZCPGPDIRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylate](/img/structure/B1493333.png)





![7-(Pyridin-3-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1493356.png)
![(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1493358.png)

